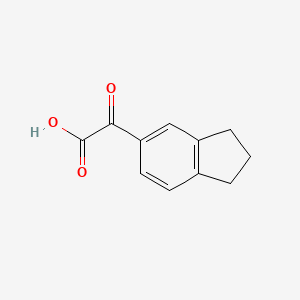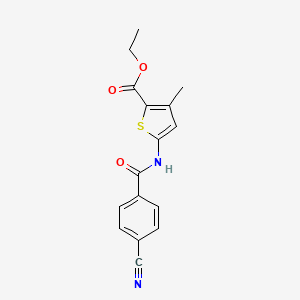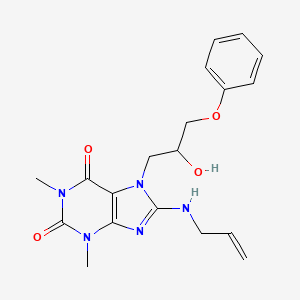
8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound notable for its intriguing chemical structure and varied applications in scientific research. This compound combines the characteristics of both purine and phenoxypropyl groups, providing it with unique properties that have attracted attention in fields like chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the purine core: : This often starts with the methylation of the purine nucleus, followed by functionalization at the 7th and 8th positions.
Attachment of the allylamino group: : This might involve nucleophilic substitution reactions where an allylamine reacts with the purine core.
Introduction of the 2-hydroxy-3-phenoxypropyl group: : This step is generally achieved through condensation reactions involving the appropriate phenoxypropyl derivative.
Purification and crystallization: : After synthesis, the compound is often purified using methods like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory methods, often involving continuous flow reactors to enhance efficiency and yield. Reaction conditions are optimized for temperature, pressure, and the concentration of reactants to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized under mild conditions to form corresponding quinone or oxo derivatives.
Reduction: : It can be reduced to yield hydroxy or amino derivatives with altered biological activities.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions where functional groups are attached.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation or the use of mild reducing agents like sodium borohydride.
Substitution: : Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
From Oxidation: : Quinone or oxo derivatives.
From Reduction: : Hydroxy or amino derivatives.
From Substitution: : Alkylated or acylated purine derivatives.
Scientific Research Applications
8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used extensively in:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : Studying enzyme interactions and inhibition mechanisms.
Medicine: : Potential therapeutic applications due to its structural similarity to bioactive purines.
Industry: : Manufacturing of pharmaceuticals and chemical research.
Mechanism of Action
Comparison with Other Compounds:
8-(cyclohexylamino)-1,3-dimethyl-7-(2-hydroxy-3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione: : Similar in structure but differs in the substituent at the 8th position, impacting its biological activity and receptor interactions.
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione: : Substitution with a methylthio group affects its chemical reactivity and mechanisms of action.
Comparison with Similar Compounds
8-(cyclohexylamino)-1,3-dimethyl-7-(2-hydroxy-3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione.
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione.
1,3-dimethyl-7-(2-hydroxy-3-phenoxypropyl)-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione.
In essence, this unique compound stands out due to its blend of functional groups and potential for diverse applications in science and industry.
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-4-10-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)11-13(25)12-28-14-8-6-5-7-9-14/h4-9,13,25H,1,10-12H2,2-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVYUIOWHDYPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC(COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
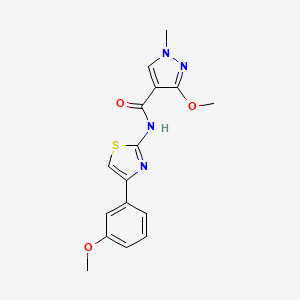
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561009.png)
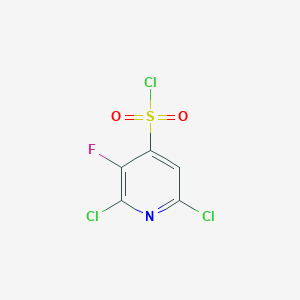
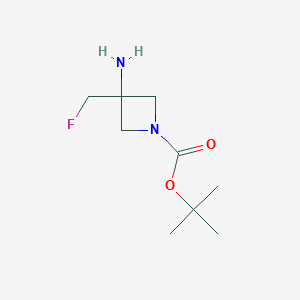
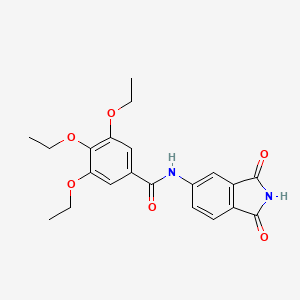

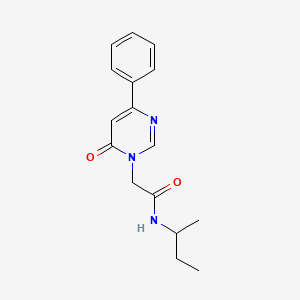
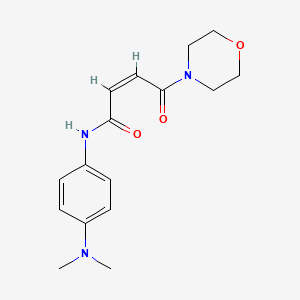
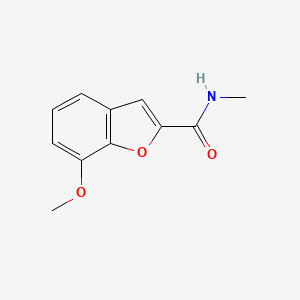

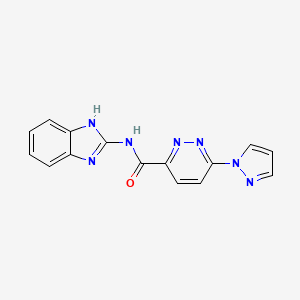
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide](/img/structure/B2561024.png)
